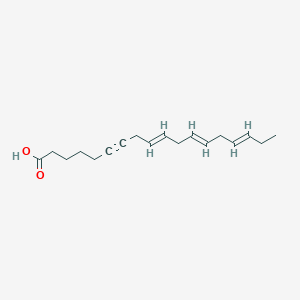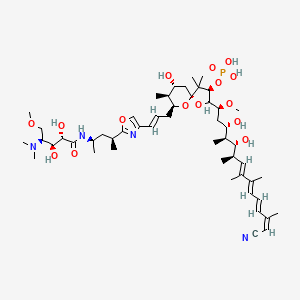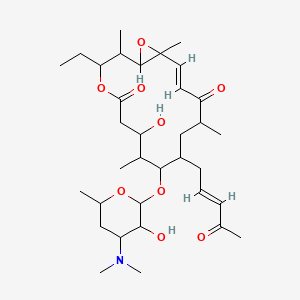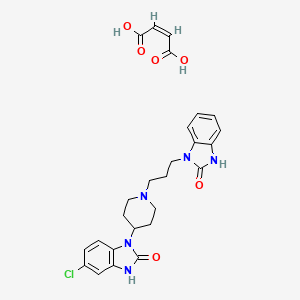
3-Carboxymethylmuconic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-carboxymethylmuconic acid is muconic acid (stereochemistry of C=C bonds unspecified) substituted at the 3-position by a carboxymethyl group. It derives from a muconic acid.
Aplicaciones Científicas De Investigación
1. Biochemical Production
3-Hydroxypropionic acid (3-HP), a derivative of 3-carboxymethylmuconic acid, is significant in industrial biochemistry. It's utilized in producing various chemicals. For instance, overexpressing specific enzymes in Klebsiella pneumoniae allows for efficient 3-HP production from glycerol, bypassing the need for expensive coenzymes (Ashok et al., 2013). Similarly, Synechocystis sp. PCC 6803, a cyanobacterium, has been genetically modified to produce 3-HP directly from CO2, demonstrating the potential for sustainable chemical production (Wang et al., 2016).
2. Environmental Applications
Carboxymethyl chitosan, a derivative, shows promise in treating heavy metal-contaminated water. A study demonstrated its efficacy in removing heavy metals, offering new strategies for wastewater treatment (Sun et al., 2020).
3. Chemical Synthesis
Organic acids, including derivatives of this compound, play a crucial role in synthesizing various compounds. For example, their use in the synthesis of LiFePO4, an essential material in battery technology, demonstrates their versatility in materials science (Kim et al., 2010).
4. Biocatalysis
Enzymes like carboxylic acid reductases, which interact with carboxylic acids, are pivotal in biocatalysis. They contribute to greener and more sustainable synthetic processes, showcasing the role of such acids in industrial biotechnology (Qu et al., 2018).
5. Biomedical Research
In the medical field, derivatives of this compound are used as chemosensors for detecting metal ions in biological systems, indicating their potential in bioimaging and diagnostics (Gui et al., 2015).
6. Renewable Energy
Research into renewable energy systems has incorporated derivatives of this compound. An example includes using biopolymers derived from seaweeds, treated with carboxylation, for use in solar cells, highlighting the role of such compounds in sustainable energy solutions (Bella et al., 2015).
Propiedades
Fórmula molecular |
C8H8O6 |
|---|---|
Peso molecular |
200.14 g/mol |
Nombre IUPAC |
(2E,4E)-3-(carboxymethyl)hexa-2,4-dienedioic acid |
InChI |
InChI=1S/C8H8O6/c9-6(10)2-1-5(3-7(11)12)4-8(13)14/h1-3H,4H2,(H,9,10)(H,11,12)(H,13,14)/b2-1+,5-3- |
Clave InChI |
YISIGATXJQLDCC-WFTYEQLWSA-N |
SMILES isomérico |
C(/C(=C\C(=O)O)/C=C/C(=O)O)C(=O)O |
SMILES |
C(C(=CC(=O)O)C=CC(=O)O)C(=O)O |
SMILES canónico |
C(C(=CC(=O)O)C=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



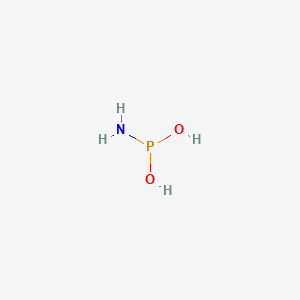

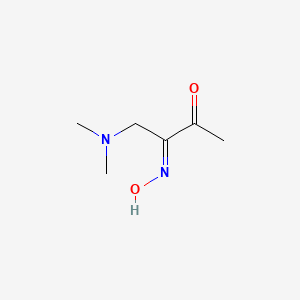


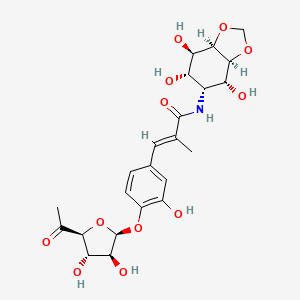
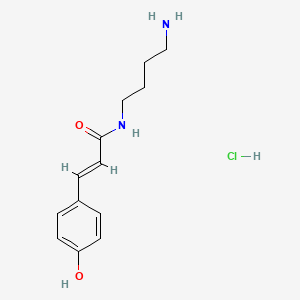
![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-4-one](/img/structure/B1237790.png)
